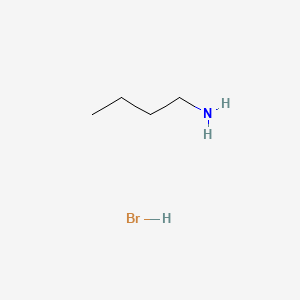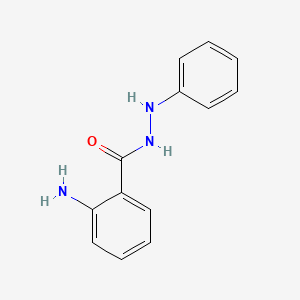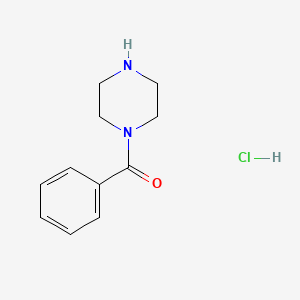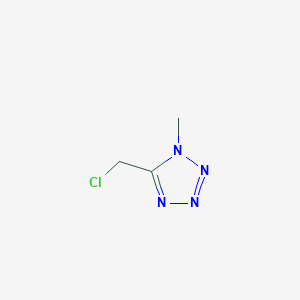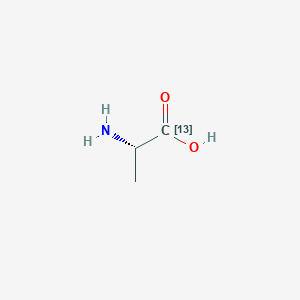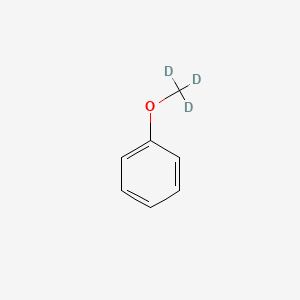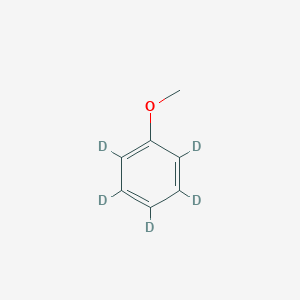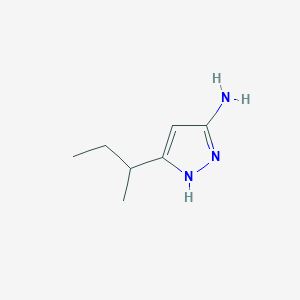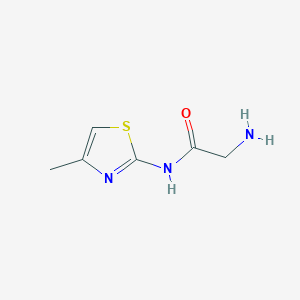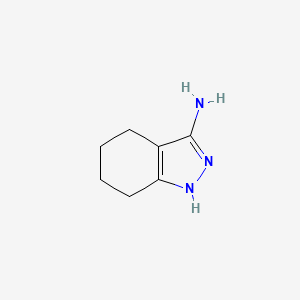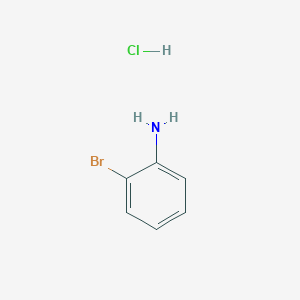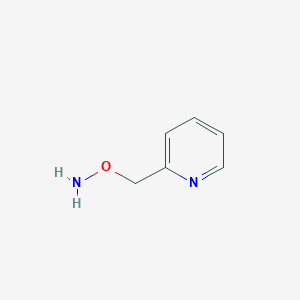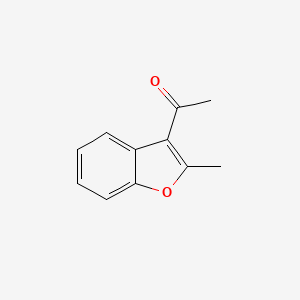![molecular formula C6H3BrN2OS B1280996 6-Bromothieno[2,3-d]pyrimidin-4(3h)-one CAS No. 56844-40-7](/img/structure/B1280996.png)
6-Bromothieno[2,3-d]pyrimidin-4(3h)-one
Vue d'ensemble
Description
6-Bromothieno[2,3-d]pyrimidin-4(3h)-one is a heterocyclic compound with the linear formula C6H3BrN2OS . It has a molecular weight of 231.07 . The compound is solid in physical form and is stored in an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of 6-Bromothieno[2,3-d]pyrimidin-4(3h)-one involves four synthetic steps: Gewald reaction, pyrimidone formation, bromination, and chlorination . The process relies on standard laboratory equipment and allows obtaining the product in an overall yield of 49% without using chromatography for purification of the product and intermediates .Molecular Structure Analysis
The molecule contains a total of 15 bonds. There are 12 non-H bonds, 7 multiple bonds, 2 double bonds, 5 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 amidine derivative, 1 secondary amine (aromatic), and 1 Thiophene .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 6-Bromothieno[2,3-d]pyrimidin-4(3h)-one include the Gewald reaction, pyrimidone formation, bromination, and chlorination . The Gewald reaction is a three-component reaction, where an aldehyde or ketone is condensed with an activated nitrile in the presence of a sulfur source .Physical And Chemical Properties Analysis
6-Bromothieno[2,3-d]pyrimidin-4(3h)-one has a molecular weight of 231.07 . It is a solid substance stored in an inert atmosphere at temperatures between 2-8°C .Applications De Recherche Scientifique
Application in Cancer Therapy
Scientific Field
Summary of Application
The compound is used as a potent and selective inhibitor of the phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway, which is a promising new approach for cancer therapy .
Methods of Application
Through rational design, a novel series of thienopyrimidine derivatives were discovered. These derivatives demonstrated nanomolar PI3Kα inhibitory potency with over 100-fold selectivity against mTOR kinase .
Results
The lead compounds 6g and 6k showed good developability profiles in cell-based proliferation and ADME assays .
Application in Antitubercular Agents
Scientific Field
Summary of Application
The compound is used in the development of new antitubercular agents. It has significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra (ATCC 25177) .
Methods of Application
A number of thieno[2,3-d]pyrimidin-4(3h)-ones were designed, synthesized, and screened against Mycobacteria .
Results
Compounds 13b and 29e exhibited very good antimycobacterial activity (MIC in the range of 6–8 μM). The thienopyrimidinones as a class have potential to be developed as antitubercular agents .
Application in VEGFR-2 Inhibition
Scientific Field
Summary of Application
The compound is used in the design and synthesis of new thieno[2,3-d]pyrimidine-derived compounds possessing potential anticancer activities by targeting VEGFR-2 .
Methods of Application
The thieno[2,3-d]pyrimidine derivatives were tested in vitro for their abilities to inhibit VEGFR-2 and to prevent cancer cell growth in two types of cancer cells .
Results
The results of this research are not specified in the source .
Application in PI3K Inhibitors
Summary of Application
The compound is used in the design and synthesis of a novel series of thienopyrimidine as highly potent and selective PI3K inhibitors .
Methods of Application
Through a rational design, a novel series of thienopyrimidine was discovered as highly potent and selective PI3K inhibitors. These thienopyrimidine derivatives were demonstrated to bear nanomolar PI3Kα inhibitory potency with over 100-fold selectivity against mTOR kinase .
Results
Application in Antimycobacterial Agents
Summary of Application
The compound is used in the development of new antimycobacterial agents. It has significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra (ATCC 25177) .
Results
Application in Synthesis of Functionalized Thieno[2,3-d]pyrimidines
Scientific Field
Summary of Application
The compound is used in the synthesis of functionalized thieno[2,3-d]pyrimidines .
Methods of Application
An efficient method for the synthesis of functionalized thieno[2,3-d]pyrimidines from 5-acetyl-6-aminopyrimidine-4(3H)-thiones and a series of reagents containing an active chloromethylene fragment has been developed .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
6-bromo-3H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2OS/c7-4-1-3-5(10)8-2-9-6(3)11-4/h1-2H,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIURMUHBQYODCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=C1C(=O)NC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80480927 | |
| Record name | 6-Bromothieno[2,3-d]pyrimidin-4(3h)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80480927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromothieno[2,3-d]pyrimidin-4(3h)-one | |
CAS RN |
56844-40-7 | |
| Record name | 6-Bromothieno[2,3-d]pyrimidin-4(1H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56844-40-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromothieno[2,3-d]pyrimidin-4(3h)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80480927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

